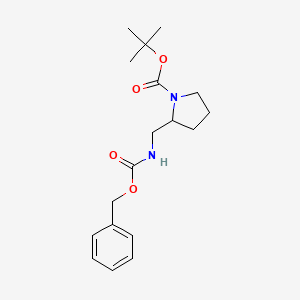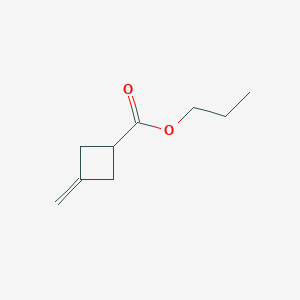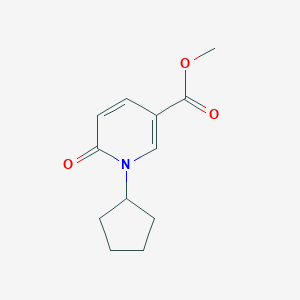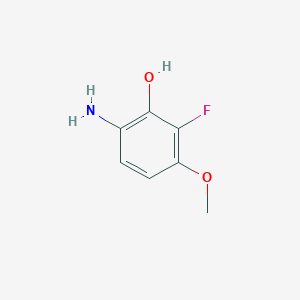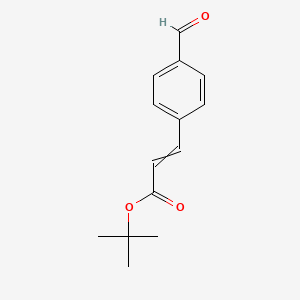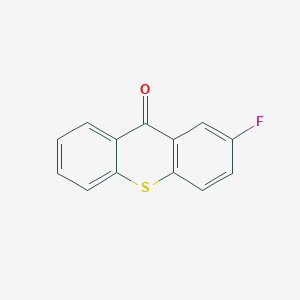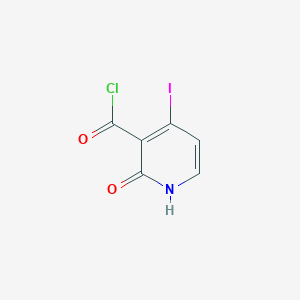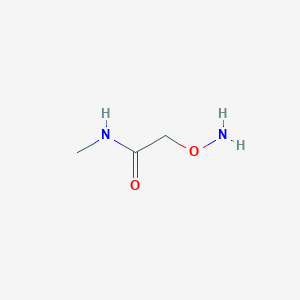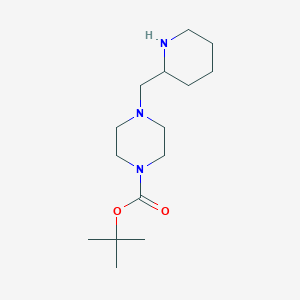
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H27N3O2. It is a semi-flexible linker commonly used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This compound is notable for its role in medicinal chemistry and drug development due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate typically involves the Steglich esterification method. This method employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents under mild conditions . The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to form the ester bond.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to increase yield and efficiency. The use of tert-butyl esters in the synthesis process is preferred due to their stability and ease of handling. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of complex molecules.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutics for various diseases.
作用机制
The mechanism of action of Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the degradation process .
相似化合物的比较
Similar Compounds
- 1-Boc-4-(piperidin-4-yl)-piperazine
- 1-tert-Butoxycarbonyl-4-(piperidin-4-yl)piperazine
- 2-Methylpropan-2-yl 4-(piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate is unique due to its semi-flexible linker properties, which provide an optimal balance between rigidity and flexibility. This characteristic enhances its effectiveness in PROTAC development, making it a valuable tool in targeted protein degradation research .
属性
分子式 |
C15H29N3O2 |
|---|---|
分子量 |
283.41 g/mol |
IUPAC 名称 |
tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-6-4-5-7-16-13/h13,16H,4-12H2,1-3H3 |
InChI 键 |
ZRMONUCYBLMZDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCCN2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
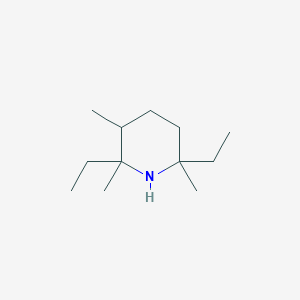
![2-Methoxy-4-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B8665414.png)
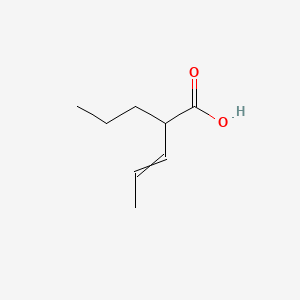
![6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol](/img/structure/B8665421.png)
![Pyrazolo[1,5-a]pyridine, 3-[(4-methoxyphenyl)sulfonyl]-2-(1-methylethyl)-](/img/structure/B8665438.png)
